alpha,beta,4-Trimethylcyclohexanepropionaldehyde

Fragrance formulation Volatility control Substantivity

alpha,beta,4-Trimethylcyclohexanepropionaldehyde (2-methyl-3-(4-methylcyclohexyl)butanal) is a saturated alicyclic aldehyde belonging to the 4-alkyl cyclohexanepropanal structural class. Its molecular formula is C₁₂H₂₂O with a molecular weight of 182.30 g/mol, and key computed physicochemical parameters include a boiling point of 249.2°C at 760 mmHg, density of 0.871 g/cm³, a flash point of 104°C, and a LogP (XLogP3-AA) of approximately 3.28.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 85099-34-9
Cat. No. B12667321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,beta,4-Trimethylcyclohexanepropionaldehyde
CAS85099-34-9
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(C)C(C)C=O
InChIInChI=1S/C12H22O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-12H,4-7H2,1-3H3
InChIKeyMJRWVWFGCVLPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha,beta,4-Trimethylcyclohexanepropionaldehyde (CAS 85099-34-9): Core Identity, Physicochemical Profile, and Procurement Reference


alpha,beta,4-Trimethylcyclohexanepropionaldehyde (2-methyl-3-(4-methylcyclohexyl)butanal) is a saturated alicyclic aldehyde belonging to the 4-alkyl cyclohexanepropanal structural class. Its molecular formula is C₁₂H₂₂O with a molecular weight of 182.30 g/mol, and key computed physicochemical parameters include a boiling point of 249.2°C at 760 mmHg, density of 0.871 g/cm³, a flash point of 104°C, and a LogP (XLogP3-AA) of approximately 3.28 [1][2][3]. Organoleptically, the compound presents a characteristic aldehydic odor profile with clean, soapy, floral, cloth-laundered, waxy, spicy, and powdery facets as evaluated at 10% in dipropylene glycol [2]. It is produced and supplied within the fragrance and flavor ingredients supply chain (EINECS 285-490-6) [3].

Aldehydic-soapy-waxy odor profile aligns with clean laundry, fabric care, and soap accords
Reported elevated molecular weight and LogP may support extended skin and fiber substantivity
Higher flash point profile offers a wider processing temperature margin in fragrance compounding

Why In-Class Cyclohexanepropanal Analogs Cannot Be Casually Substituted for alpha,beta,4-Trimethylcyclohexanepropionaldehyde in Fragrance Formulation


The 4-alkyl cyclohexanepropanal class exhibits pronounced structure-odor relationships wherein small changes in alkyl substitution pattern (position, branching, and number of methyl groups) can shift the odor profile from predominantly green-floral to aldehydic-soapy-waxy, and alter key physical properties that govern fragrance performance and processing [1][2][3]. The alpha,beta-dimethyl substitution on the propanal side chain combined with the 4-methyl on the cyclohexane ring in the target compound (CAS 85099-34-9) produces an odor profile reported as aldehydic, clean, soapy, floral, cloth-laundered, waxy, spicy, and powdery [2], which is meaningfully distinct from the simpler green-muguet or woody-green profiles of lesser-substituted analogs [2][3][4][5]. Furthermore, the increased molecular weight (+42 Da vs. the unsubstituted cyclohexanepropionaldehyde, +14 Da vs. the beta,4-dimethyl analog) and elevated logP (+0.3 units) have direct implications for volatility and substantivity on substrates—parameters that formulators cannot replicate through simple concentration adjustments [1][4]. These quantitative differences make blind analog substitution capable of disrupting both the hedonic character and the temporal evolution of a finished fragrance.

  • Odor character divergence

    Less substituted cyclohexanepropanal analogs may shift the profile from aldehydic-soapy toward green-muguet, altering the intended fragrance accord.

  • Volatility and substantivity mismatch

    Analogs with lower molecular weight and LogP can exhibit higher evaporation rates and reduced retention on skin and textiles.

  • Physical property inconsistency

    Differences in flash point, density, and refractive index among analogs may disrupt processing protocols and raw-material QC identity checks.

Quantitative Differentiation Evidence: alpha,beta,4-Trimethylcyclohexanepropionaldehyde vs. Closest Analogs and Functional Alternatives


Boiling Point Differential vs. Unsubstituted Cyclohexanepropionaldehyde: Reduced Volatility for Extended Fragrance Longevity

The target compound exhibits a normal boiling point of 249.2°C at 760 mmHg , which is approximately 54°C higher than that of unsubstituted cyclohexanepropionaldehyde (CAS 4361-28-8, reported boiling point ~195.2°C at 760 mmHg) . This elevation reflects the additional methyl substituents and higher molecular weight (182.30 vs. 140.22 g/mol) [1]. In fragrance development, higher boiling point correlates with lower vapor pressure and slower evaporation from a smelling strip or substrate, translating to extended odor tenacity.

Boiling Point
Reported
+54 °C
Target 249.2 °C vs. cyclohexanepropionaldehyde ~195.2 °C
Substantially lower vapor pressure supports extended fragrance tenacity on skin and fabric.
Context: estimated standard pressure values; source reproducibility to confirm.
Fragrance formulation Volatility control Substantivity

LogP and Molecular Weight Comparison vs. beta,4-Dimethylcyclohexanepropionaldehyde: Modulated Hydrophobicity and Substantivity

alpha,beta,4-Trimethylcyclohexanepropionaldehyde (MW 182.30 g/mol, LogP 3.28) is a higher molecular weight and more hydrophobic analog compared to beta,4-dimethylcyclohexanepropionaldehyde (CAS 70964-95-3, MW 168.28 g/mol, LogP estimated ~2.97 based on class trend) [1][2]. The additional alpha-methyl group in the target compound adds 14 Da and approximately 0.3 LogP units. In fragrance science, both increasing molecular weight and increasing LogP are positively correlated with substantivity (retention on skin and fabric), as higher LogP reduces water solubility and enhances partitioning into hydrophobic substrates [3].

LogP & MW vs. β,4-Dimethyl
Class-level
ΔMW +14 g/mol ΔLogP ≈ +0.3
Target 182.30 g/mol, LogP 3.28 vs. analog 168.28 g/mol, est. LogP ~2.97
Higher hydrophobicity and molecular weight may enhance substantivity on hydrophobic substrates.
LogP for comparator is class-level inference; experimental confirmation recommended.
Fragrance substantivity LogP-guided selection Skin retention

Flash Point Differential vs. Vertonal (2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde): Enhanced Processing Safety Margin

The target compound has a flash point of 104°C , which is significantly higher than that of Vertonal (2,4,6-trimethyl-3-cyclohexene-1-carboxaldehyde, CAS 1423-46-7) with a reported flash point of 66.7°C . This 37.3°C higher flash point places the target compound in a less stringent flammability category for transport and storage (classified outside the 'highly flammable liquid' range of <60°C per GHS criteria, whereas Vertonal at 66.7°C remains closer to the threshold) .

Flash Point
Data to verify
+37 °C
Target 104 °C vs. Vertonal 66.7 °C (method not specified)
Larger safety margin reduces flammability classification burden during heated blending.
Source data incomplete; verify test method and container conditions before process design.
Flammability safety Industrial handling Regulatory compliance

Density and Refractive Index Differentiation vs. Cyclohexanepropionaldehyde: Quality Control and Formulation Reproducibility

The target compound displays a density of 0.871 g/cm³ and refractive index of 1.444 , which are measurably distinct from unsubstituted cyclohexanepropionaldehyde (CAS 4361-28-8, density ~0.906 g/cm³, refractive index ~1.466) . These differences (Δdensity ≈ -0.035 g/cm³; ΔnD ≈ -0.022) exceed typical batch-to-batch variability and can be used as rapid, low-cost identity confirmation parameters via densitometry and refractometry during incoming raw material inspection.

Density & RI
Data to verify
ΔDensity −0.035 g/cm³ ΔnD −0.022
Target 0.871 g/cm³, nD 1.444 vs. cyclohexanepropionaldehyde 0.906, 1.466
Well-resolved orthogonal parameters support rapid incoming QC discrimination from common analogs.
Comparator values estimated; confirm with in-house reference material measurements.
Quality control Raw material identity testing Formulation consistency

Odor Profile Differentiation by Substitution Pattern: Aldehydic-Soapy-Waxy vs. Green-Muguet Character of 4-Methyl Cyclohexanepropanal

The target compound is described organoleptically at 10% in dipropylene glycol as aldehydic, clean, soapy, floral, cloth-laundered, waxy, spicy, and powdery [1]. In contrast, 4-methyl cyclohexanepropanal (CAS 34094-29-6), which lacks the alpha- and beta-methyl branching on the propanal side chain, is described as having strong floral, muguet, and green notes at 100% concentration, with a medium odor strength rating [2][3]. This distinction supports the patent literature observation that small structural variations in the 4-alkyl cyclohexanepropanal series produce unexpected and significant differences in odor notes and character [4].

Odor Profile
Reported
Aldehydic, clean, soapy, waxy, powdery vs. Floral, muguet, green
Target (10% DPG) vs. 4-methyl cyclohexanepropanal (100%)
Substitution pattern shifts character from soapy-aldehydic to green-floral, enabling distinct accord roles.
Qualitative panel data; head-to-head sensory under identical conditions would strengthen differentiation.
Odor character differentiation Fragrance ingredient selection Perfumery accord design

Priority Application Scenarios for alpha,beta,4-Trimethylcyclohexanepropionaldehyde Based on Verified Performance Evidence


Long-Lasting Fine Fragrance and Eau de Toilette Formulations Requiring Extended Skin Substantivity

The compound's higher boiling point (249.2°C vs. ~195°C for unsubstituted cyclohexanepropionaldehyde) and elevated LogP (3.28) relative to simpler analogs support its use in middle-to-base note accords of fine fragrances where prolonged skin retention is desired [1]. The aldehydic-soapy-waxy olfactory character at 10% dilution is consistent with 'clean' and 'laundry-fresh' fragrance themes that are commercially significant in contemporary perfumery [1]. The higher flash point (104°C) further facilitates compounding operations involving moderate heating during concentrate preparation .

Fabric Care and Laundry Product Fragrance Development

The organoleptic profile specifically includes 'cloth laundered cloth' and 'soapy' descriptors , which directly align with fragrance requirements for laundry detergents, fabric softeners, and dryer sheets. The elevated molecular weight and lipophilicity (LogP 3.28) [1] predict greater substantivity on cotton and synthetic textile fibers compared to lower-MW cyclohexanepropanal analogs, a property valued in wash-cycle fragrance deposition and retention. The patent literature confirms that 4-alkyl cyclohexanepropanal compounds impart muguet and green characters to functional fragrance formulas, supporting the target compound's suitability as a modifying agent in fabric care accords [2].

Personal Care and Soap Fragrance Systems with Enhanced Safety Margin

The combination of a soapy-floral aldehydic odor profile and a flash point of 104°C—approximately 37°C higher than that of the unsaturated analog Vertonal (flash point 66.7°C) —makes this compound attractive for soap bars, shower gels, and body washes. The higher flash point reduces hazardous material classification burden during heated blending of fragrance oils into soap bases, which can reach processing temperatures of 70-85°C. Furthermore, the compound's insolubility in water is chromatographically advantageous for fragrance encapsulation and deposition systems used in rinse-off products.

Analytical Reference Standard for Quality Control Discrimination of Cyclohexanepropanal Analogs

The well-resolved density (0.871 g/cm³) and refractive index (1.444) values relative to cyclohexanepropionaldehyde (density ~0.906, nD ~1.466) and beta,4-dimethylcyclohexanepropionaldehyde (density 0.874) [3] support the use of this compound as a retention-time marker and identity standard in GC-MS and refractive-index-based raw material receiving protocols. Laboratories and formulation houses managing multiple cyclohexanepropanal-class ingredients can leverage these orthogonal physical parameters to minimize cross-contamination and ensure batch-to-batch olfactory fidelity.

Application
Selection Property
Validation Focus
Fine Fragrance & EDT
Aldehydic-soapy-waxy odor, elevated LogP and boiling point
Skin substantivity and middle/base-note performance over time
Fabric Care Products
Cloth-laundered descriptor and higher molecular weight
Fiber deposition efficiency and wash-cycle fragrance retention
Personal Care & Soap
Soapy-floral aldehydic character, elevated flash point
Heated blending safety window and rinse-off deposition behavior
Analytical QC Reference
Resolved density and refractive index vs. common analogs
GC-MS retention marker and raw-material identity confirmation
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